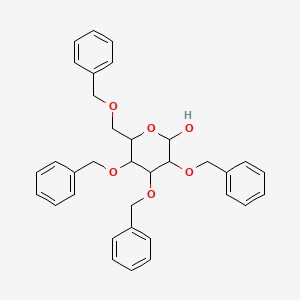

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Description

The exact mass of the compound 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863326 | |

| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals like Voglibose and Dapagliflozin[1]. The primary and most established synthetic route proceeds via the protection of D-glucose as its methyl glycoside, followed by benzylation and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data from various methodologies, and illustrates the synthetic pathway.

Synthetic Strategy Overview

The direct, one-step synthesis of this compound from D-glucose is challenging due to the presence of multiple hydroxyl groups with similar reactivity, leading to mixtures of partially benzylated products. A more controlled and higher-yielding approach involves a two-step synthesis starting from methyl α-D-glucopyranoside, which is readily prepared from D-glucose[1][2].

The general synthetic pathway is as follows:

-

Benzylation: The four free hydroxyl groups of methyl α-D-glucopyranoside are protected with benzyl (B1604629) groups using a benzyl halide (typically benzyl chloride or bromide) in the presence of a strong base.

-

Hydrolysis: The anomeric methyl group of the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is selectively cleaved under acidic conditions to yield the target molecule, this compound.

Experimental Protocols and Quantitative Data

Several methods for the benzylation and hydrolysis steps have been reported. The following tables summarize the quantitative data from selected protocols to allow for easy comparison.

Table 1: Benzylation of Methyl α-D-glucopyranoside

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method A | Methyl α-D-glucopyranoside | Sodium Hydride (NaH), Benzyl Chloride (BnCl) | N,N-Dimethylformamide (DMF) | ≤15 then 20-40 | 1-4 | 85.5-97.4 | [3] |

| Method B | Methyl α-D-glucopyranoside | Potassium Hydroxide (KOH), Benzyl Chloride (BnCl) | Dioxane | Reflux | 8 | ~80 | [3] |

| Method C | Methyl α-D-glucopyranoside | Sodium Hydride (NaH), Benzyl Chloride (BnCl) | Benzyl Chloride (neat) | 100 | 3 | Not specified | [4] |

Table 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method D | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Hydrochloric Acid (HCl) | Acetone | 55 | 0.33 | Not specified | [2] |

| Method E | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Sulfuric Acid (H₂SO₄) | Acetic Acid | 90 | 18 | Not specified | [5] |

| Method F | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Hydrochloric Acid (HCl) / Ethanol (B145695) | Mixture | 95 | 5 | 78.5 | [3] |

| Method G | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Sulfuric Acid (H₂SO₄) / Methanol | Mixture | 80 | 6 | 77.2 | [3] |

Detailed Experimental Methodologies

Benzylation of Methyl α-D-glucopyranoside (Method A)

This protocol is adapted from a high-yield synthesis method[3].

-

Dissolve methyl α-D-glucopyranoside in an organic solvent such as N,N-Dimethylformamide (DMF).

-

Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride) portion-wise.

-

Stir the mixture for 5-45 minutes until gas evolution ceases completely.

-

Cool the reaction system to a temperature of ≤15°C.

-

Slowly add benzyl halide (e.g., benzyl chloride) dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 20-40°C and continue stirring for 1-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform a standard aqueous work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Method F)

This protocol describes the acidic hydrolysis to obtain the final product[3].

-

Add the crude or purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (29.3 g, ~0.05 mol) to a mixture of 37.5 mL of 12 mol/L hydrochloric acid and 4.5 mol of ethanol.

-

Heat the reaction mixture to 95°C and maintain for 5 hours. A large amount of white solid is expected to precipitate.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and isolate the solid product by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., cold ethanol or hexane) to remove impurities.

-

Dry the product under vacuum to obtain this compound.

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow from D-glucose to the target molecule.

Caption: Chemical reaction scheme for the two-step synthesis.

Concluding Remarks

The synthesis of this compound is a well-established process that is critical for the development of carbohydrate-based therapeutics. The two-step method, commencing with the benzylation of methyl α-D-glucopyranoside followed by acidic hydrolysis, remains the most efficient and high-yielding route. The choice of reagents and reaction conditions, as summarized in this guide, can be optimized to suit specific laboratory or industrial-scale production needs. Careful control of reaction parameters and monitoring by techniques such as TLC are essential for achieving high purity and yield of the final product.

References

- 1. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]

- 2. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry and plays a crucial role in the synthesis of a wide array of biologically significant molecules.[1][2][3] Its utility stems from the presence of benzyl (B1604629) ether protecting groups at the 2, 3, 4, and 6 positions of the glucose scaffold, leaving the anomeric hydroxyl group at position 1 available for stereoselective glycosylation reactions. This selectively protected monosaccharide serves as a fundamental building block for the synthesis of complex oligosaccharides, glycoconjugates, glycosylated natural products, and active pharmaceutical ingredients (APIs) such as SGLT2 inhibitors and voglibose.[4][5][6] This document provides an in-depth overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and a schematic representation of its synthetic workflow.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are well-documented, making it a reliable reagent in complex synthetic pathways. It typically appears as a white to off-white crystalline solid.[1][4][6]

General and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. The melting point and optical rotation are key indicators of purity.

| Property | Value | Reference(s) |

| Synonyms | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose, Tetrabenzylglucose | [1][2][7] |

| Appearance | White to off-white powder or crystalline solid | [1][2][4] |

| Molecular Formula | C₃₄H₃₆O₆ | [1][8][9] |

| Molecular Weight | 540.65 g/mol | [1][9][10] |

| Melting Point | 147 - 156 °C | [1][4][11] |

| Optical Rotation [α]²⁰D | +15.5° to +22.0° (c=1, CHCl₃) | [1][2] |

| Optical Rotation [α]²⁰D | +48° to +50° (c=2, Dioxane) | [9][11] |

Solubility and Stability

The solubility profile dictates the choice of solvents for reaction and purification, while stability information is critical for proper handling and storage.

| Property | Details | Reference(s) |

| Solubility | Soluble in chloroform (B151607) (CHCl₃), dioxane, and toluene. Insoluble in water. | [2][4][12] |

| Storage Conditions | Store at -20°C to 8°C in a cool, dry place. | [1][9][12] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [12] |

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis, purification, and characterization of this compound.

Synthesis: Two-Step Benzylation and Hydrolysis

A widely employed method for synthesizing the title compound involves the exhaustive benzylation of a protected glucose derivative, followed by acidic hydrolysis to free the anomeric hydroxyl group.[5][13]

Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

-

Preparation: Suspend methyl α-D-glucopyranoside in a suitable dry solvent (e.g., dioxane or DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Activation: Add a strong base, such as powdered potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to the suspension. Stir the mixture until the alkoxide formation is complete.[5][13]

-

Benzylation: Add benzyl chloride or benzyl bromide dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 20-40°C) for several hours.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture and cautiously add water to quench the reaction and dissolve any inorganic salts. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Isolation: Concentrate the organic phase under reduced pressure to yield the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude product from Step 1 in a mixture of an organic solvent (e.g., acetic acid, ethanol (B145695), methanol) and an aqueous acid (e.g., sulfuric acid or hydrochloric acid).[13]

-

Hydrolysis: Heat the mixture to a temperature between 60-100°C for 2-8 hours. A white solid product is expected to precipitate out of the solution as the reaction proceeds.[13]

-

Monitoring: Track the disappearance of the starting material using TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature or below to maximize precipitation. Collect the solid product by filtration. Wash the filter cake with cold water and then a cold organic solvent (e.g., ethanol or hexane) to remove impurities.

-

Final Product: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-cyclohexane, to yield this compound as a white crystalline solid.[14]

Characterization Protocols

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 3:1 v/v) is commonly used.

-

Visualization: UV light (254 nm) for benzyl groups, followed by staining with a potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) solution and gentle heating.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic multiplets for the aromatic protons of the benzyl groups (typically ~7.0-7.4 ppm), signals for the benzylic methylene (B1212753) protons (-CH₂-Ph), and distinct signals for the protons on the glucopyranose ring.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, the benzylic carbons, and the carbons of the glucose core.

3. High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is often suitable.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

-

Detection: UV detection at ~254 nm. This method is primarily used to assess the purity of the final compound, which is typically ≥98%.[1][8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

Caption: Synthesis and purification workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS 6564-72-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]

- 6. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chemwhat.com [chemwhat.com]

- 8. H27888.06 [thermofisher.com]

- 9. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]

- 10. parchem.com [parchem.com]

- 11. H31595.03 [thermofisher.com]

- 12. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 13. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 14. This compound | 4132-28-9 [chemicalbook.com]

2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS number and structure

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Introduction

This compound is a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3] Its benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild conditions, making it an ideal building block for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

CAS Number: 4132-28-9[4][5][6]

Chemical Structure:

-

Synonyms: 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose, Tetra-O-benzyl-D-glucopyranose[1][5]

-

IUPAC Name: (3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol[7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [2][8][9] |

| Melting Point | 145-154 °C | [2][4][9] |

| Boiling Point | 672.378 °C at 760 mmHg | [9] |

| Density | 1.222 g/cm³ | [9] |

| Solubility | Soluble in chloroform (B151607) and dioxane | [9][10] |

| Optical Rotation | [a]²⁰D = +47.0 to +51.0° (c=2, Dioxane) | [8] |

| Storage | Store at -20°C to -15°C, protected from light | [1][4][10] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in medicinal chemistry and glycobiology.

-

Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various therapeutic agents.[3][9][10] This includes glycosylated derivatives for the treatment of Alzheimer's disease, cancer, and diabetes.[3][9] It is also used in the synthesis of voglibose (B1684032) and nojirimycin, which are alpha-glucosidase inhibitors used for managing diabetes.[9]

-

Glycosylation Reactions: The compound is widely used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.[1][2] After activation, it can react with various nucleophiles to form glycosidic bonds.[3]

-

Building Block for Complex Molecules: The protected hydroxyl groups allow for selective chemical modifications at other positions of the glucose ring, making it an essential building block in the multi-step synthesis of natural products and their analogs.[2]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Protocol 1: Two-Step Synthesis from Methyl Glucoside

This method involves the benzylation of methyl glucoside followed by hydrolysis of the methyl glycoside.[11]

Step A: Synthesis of Tetrabenzylglucoside Methylside

-

Dissolve methyl glucoside in an organic solvent (e.g., dioxane) and pass nitrogen gas through the solution.

-

Add a metal hydride (e.g., sodium hydride) and stir for 5-45 minutes until gas evolution ceases.

-

Cool the system to ≤15°C and slowly add benzyl halide (e.g., benzyl chloride).

-

After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.

-

Perform a standard aqueous work-up and extraction with an organic solvent to obtain the crude tetrabenzylglucoside methylside.

Step B: Hydrolysis to this compound

-

Add the crude tetrabenzylglucoside methylside from Step A to a mixture of an acid (e.g., sulfuric acid or hydrochloric acid) and an alcohol (e.g., methanol (B129727) or ethanol).[11]

-

Heat the reaction mixture to 60-100°C for 2-8 hours. A white solid is expected to precipitate.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture and isolate the product by filtration.

-

The crude product can be purified by recrystallization to yield this compound.[11]

Caption: Workflow for the two-step synthesis of this compound.

Protocol 2: Synthesis from 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate

This protocol describes a high-yielding synthesis using N-bromosuccinimide (NBS).[3]

-

Add 19.4 g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500 mL of acetone (B3395972) in a reaction vessel.

-

With stirring, add 18.7 g of N-bromosuccinimide (NBS) in portions.

-

After the addition is complete, continue to stir the reaction at 25°C for 30 minutes.

-

Evaporate most of the acetone under reduced pressure, which will cause a white solid to precipitate.

-

Dilute the residue with 200 mL of 1 mol/L hydrochloric acid.

-

Let the mixture stand at -18°C for 3 hours to complete precipitation.

-

Collect the solid by suction filtration and wash the filter cake with cold absolute ethanol.

-

Recrystallize the crude product from absolute ethanol-cyclohexane to obtain pure this compound (yield: 96.6%).[3]

Caption: Experimental workflow for the synthesis using NBS.

Logical Relationships in Glycosylation

This compound serves as a glycosyl donor. The anomeric hydroxyl group must be activated to form a reactive intermediate, which is then attacked by a glycosyl acceptor to form a glycosidic bond.

Caption: Logical relationship in a typical glycosylation reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4132-28-9 [chemicalbook.com]

- 4. This compound | 4132-28-9 | MT06691 [biosynth.com]

- 5. Tetra-O-benzyl-D-glucopyranose – Hanith [hanith.com]

- 6. scbt.com [scbt.com]

- 7. synthose.com [synthose.com]

- 8. This compound 4132-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 11. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates. Understanding the solubility of this compound is paramount for its effective use in various synthetic applications, including purification, reaction setup, and formulation. This document summarizes known qualitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing solubility.

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. However, numerous sources provide qualitative descriptions of its solubility, which have been compiled to guide solvent selection for practical applications. The following table summarizes the available qualitative solubility information.

| Organic Solvent | Solubility | Notes |

| Chloroform (CHCl₃) | Soluble / Easily Soluble | Consistently reported as a good solvent for this compound[1][2][3]. |

| Dichloromethane (CH₂Cl₂) | Soluble | Mentioned as a solvent in reaction setups[4]. A similar compound, Benzyl 2,3,4,6-Tetra-O-acetyl-ß-D-Glucopyranoside, is also soluble in dichloromethane[5]. |

| Ethyl Acetate (B1210297) (EtOAc) | Soluble | Used for dissolving the compound before precipitation with hexane[6]. A related acetylated glucopyranoside is also soluble in ethyl acetate[5]. |

| Acetone | Soluble | Utilized as a solvent during the synthesis process[7]. |

| Methanol (B129727) (MeOH) | Soluble (especially when hot) | The compound is dissolved in boiling methanol for crystallization purposes[6]. |

| Toluene | Likely Soluble | Suggested as a potential solvent for crystallization of a similar compound. |

| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent to induce precipitation from an ethyl acetate solution, indicating low solubility[6]. |

| Ethanol (EtOH) | Likely Soluble | Mentioned as a potential solvent for crystallization of a similar compound. A patent describes its use in a process for preparing the title compound[6]. |

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the literature, a general and reliable method for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound like this is the Shake-Flask Method . This method is considered the gold standard for solubility measurement.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

Analyte: this compound (crystalline solid)

-

Solvents: A range of organic solvents of interest (e.g., chloroform, dichloromethane, ethyl acetate, methanol, etc.)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Experimental Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the chosen solvent using the following formula, accounting for any dilution factors:

Solubility (g/L) = Concentration from analysis (g/L) x Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the thermodynamic solubility of this compound.

References

- 1. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. cphi-online.com [cphi-online.com]

- 3. parchem.com [parchem.com]

- 4. mdpi.com [mdpi.com]

- 5. usbio.net [usbio.net]

- 6. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 7. This compound | 4132-28-9 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of complex carbohydrates and glycoconjugates. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by presenting detailed spectral data, experimental protocols, and a logical workflow for NMR analysis.

Spectroscopic Data

This compound exists as a mixture of α and β anomers in solution. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is complex due to the presence of multiple benzyl (B1604629) protecting groups and the anomeric mixture. The data presented here is a compilation from various sources, and slight variations may be observed depending on the experimental conditions.

| Proton | α-anomer (δ, ppm) | β-anomer (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.25 | ~4.65 | d | J₁,₂ ≈ 3.5 (α), 8.0 (β) |

| H-2 | ~3.60 | ~3.50 | dd | J₂,₃ ≈ 9.5 |

| H-3 | ~4.00 | ~3.70 | t | J₃,₄ ≈ 9.0 |

| H-4 | ~3.75 | ~3.65 | t | J₄,₅ ≈ 9.5 |

| H-5 | ~3.85 | ~3.45 | m | |

| H-6a | ~3.78 | ~3.78 | dd | J₆a,₆b ≈ 11.0, J₅,₆a ≈ 2.0 |

| H-6b | ~3.70 | ~3.70 | dd | J₆a,₆b ≈ 11.0, J₅,₆b ≈ 4.5 |

| CH₂ (benzyl) | 4.40 - 5.00 | 4.40 - 5.00 | m | |

| Ar-H (benzyl) | 7.10 - 7.40 | 7.10 - 7.40 | m |

Note: The chemical shifts for the glucopyranose ring protons (H-2 to H-6b) can overlap significantly with each other and with the benzyl methylene (B1212753) protons, often requiring 2D NMR techniques for unambiguous assignment.

¹³C NMR Spectral Data

The carbon NMR spectrum provides a clearer resolution of the individual carbon atoms within the molecule.

| Carbon | α-anomer (δ, ppm) | β-anomer (δ, ppm) |

| C-1 | ~91.0 | ~97.0 |

| C-2 | ~80.0 | ~83.0 |

| C-3 | ~82.0 | ~85.0 |

| C-4 | ~78.0 | ~78.0 |

| C-5 | ~70.0 | ~75.0 |

| C-6 | ~68.5 | ~69.0 |

| CH₂ (benzyl) | 72.0 - 76.0 | 72.0 - 76.0 |

| C (aromatic) | 127.0 - 129.0 | 127.0 - 129.0 |

| C (ipso-aromatic) | 137.5 - 139.0 | 137.5 - 139.0 |

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.

Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak (δ = 7.26 ppm for CDCl₃).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the complex proton spectrum.

-

Temperature: Spectra are typically recorded at room temperature (298 K).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

-

Logical Workflow for NMR Data Analysis

The structural elucidation and assignment of NMR signals for this compound typically follows a systematic approach.

Caption: Workflow for the acquisition and analysis of NMR data for this compound.

This comprehensive guide provides essential ¹H and ¹³C NMR data and a standardized protocol for the analysis of this compound. The provided information is intended to facilitate the research and development efforts of scientists working with this important carbohydrate intermediate.

A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate chemistry and drug development. This document details its commercial availability from various suppliers, provides established synthesis and purification protocols, and outlines key analytical parameters for quality assessment.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, often exceeding 98%. Below is a summary of prominent suppliers and their offerings. Please note that pricing is subject to change and may require institutional login for current figures.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 86730 | ≥98.0% (TLC) | 1g, 5g, 25g |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | A14586 | 98+% | 1g, 5g, 25g |

| TCI Chemicals | T1914 | >97.0% (HPLC) | 1g, 5g, 25g |

| Synthose | TG508 | Min. 98% | Inquire |

| Biosynth | MT06691 | Inquire | Inquire |

| Carl Roth | 30X4 | Inquire | 100g, 250g, 500g, 1kg |

| MedchemExpress | HY-W010777 | >98% | 10mM*1mL, 5g, 10g |

| Chem-Impex International | 02298 | ≥ 99% (HPLC) | 5g, 25g, 100g |

Physicochemical and Analytical Data

Accurate characterization of this compound is critical for its application in synthesis. The following table summarizes its key properties.

| Parameter | Value |

| CAS Number | 4132-28-9 |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.65 g/mol |

| Appearance | White to off-white powder or crystalline solid[1] |

| Melting Point | 145-156 °C |

| Optical Rotation | [α]20/D +49±2°, c = 2% in dioxane |

| Solubility | Soluble in chloroform[2] |

| Storage Temperature | -20°C[3] |

Experimental Protocols

The following section details a common and efficient two-step synthesis of this compound starting from methyl α-D-glucopyranoside, as well as purification methods.

Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Intermediate)

This initial step involves the benzylation of all four hydroxyl groups of methyl α-D-glucopyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

Organic solvent (e.g., Dioxane or Dimethylformamide)

-

Metal hydride (e.g., Sodium Hydride) or powdered Potassium Hydroxide[4]

-

Benzyl (B1604629) halide (e.g., Benzyl chloride or Benzyl bromide)

-

Nitrogen gas

Procedure:

-

Dissolve methyl α-D-glucopyranoside in the chosen organic solvent in a reaction vessel under a nitrogen atmosphere.

-

Add the metal hydride or powdered potassium hydroxide (B78521) to the solution and stir for 5-45 minutes until gas evolution ceases.

-

Cool the reaction mixture to ≤15°C.

-

Slowly add the benzyl halide dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to 20-40°C and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform a standard aqueous workup to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Hydrolysis to this compound

The second step is the selective hydrolysis of the anomeric methoxy (B1213986) group.

Materials:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (from step 3.1)

-

Acid/alcohol mixture (e.g., Hydrochloric acid in ethanol (B145695) or Sulfuric acid in methanol)[5]

Procedure:

-

Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to the acid/alcohol mixture.

-

Heat the reaction mixture to 60-100°C and maintain for 2-8 hours. A white solid is expected to precipitate during the reaction.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture and isolate the precipitated product by filtration.

-

Wash the solid with a suitable solvent and dry to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Solvent Systems: Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[6][7] The choice of solvent will depend on the impurities present. For non-polar impurities, ethyl acetate-hexane mixtures are often effective, while for more polar impurities, alcohol-water mixtures may be more suitable.[6]

-

General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at -25°C to induce crystallization.[7] Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A common eluent system is a gradient of ethyl acetate in toluene (B28343) or ethyl acetate in hexanes.[8] The optimal solvent system should be determined by TLC analysis.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a generic representation of how this protected glucose derivative can be utilized in glycosylation reactions.

Caption: Synthesis and purification workflow for this compound.

Caption: General pathway for the use of this compound in glycosylation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]

- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 8. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycosylation Reactions Using Protected Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chemical glycosylation reactions utilizing protected glucose, a cornerstone of modern carbohydrate chemistry. The synthesis of complex oligosaccharides and glycoconjugates is essential for advancements in glycobiology, drug discovery, and materials science. This document details the fundamental principles, key methodologies, and experimental considerations for performing stereoselective glycosylations with protected glucose derivatives.

Introduction to Glycosylation and the Role of Protecting Groups

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate (glycan) to another molecule, is a critical post-translational modification that dictates the structure and function of many biological molecules.[1] Chemical glycosylation offers a powerful means to synthesize complex and homogeneous glycans that are often difficult to isolate from natural sources.[2]

The primary challenge in chemical glycosylation is the selective reaction of a single hydroxyl group among the many present on a monosaccharide like glucose.[3] This necessitates the use of protecting groups to temporarily mask the other hydroxyl functionalities, thereby directing the glycosylation to the desired position.[2][3] The choice of protecting groups is paramount as they not only prevent unwanted side reactions but also profoundly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosidic bond formation (α or β).[3][4]

Ideal characteristics of a protecting group include:

-

Ease of introduction and removal: The protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.

-

Stability: It must be stable to the reaction conditions employed in subsequent synthetic steps.

-

Influence on reactivity and stereoselectivity: The protecting group can be chosen to either increase (arming) or decrease (disarming) the reactivity of the glycosyl donor and to direct the stereochemical outcome of the glycosylation.

Key Components of a Glycosylation Reaction

A chemical glycosylation reaction involves three main components: the glycosyl donor, the glycosyl acceptor, and a promoter or activator.

-

Glycosyl Donor: A protected glucose molecule with a leaving group at the anomeric position (C-1). This leaving group is activated by the promoter to generate a reactive electrophilic species.

-

Glycosyl Acceptor: A molecule with a free nucleophilic hydroxyl group that attacks the anomeric carbon of the activated glycosyl donor to form the new glycosidic bond.

-

Promoter (Activator): A reagent, typically a Lewis acid, that activates the leaving group on the glycosyl donor, facilitating its departure and the subsequent nucleophilic attack by the acceptor.

Protecting Groups for Glucose

The strategic use of protecting groups is fundamental to successful glycosylation. They can be broadly classified into two categories based on their influence on the stereochemical outcome at the anomeric center.

Participating Groups

Participating groups, typically acyl-type protecting groups (e.g., acetate (B1210297), benzoate, pivaloate) at the C-2 position of the glucose donor, actively participate in the reaction mechanism.[3] Upon activation of the anomeric leaving group, the C-2 acyl group forms a cyclic oxonium ion intermediate (a dioxolenium ion). This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside .[3] For glucose, this corresponds to the β-glycosidic bond .

Non-Participating Groups

Non-participating groups, such as ethers (e.g., benzyl (B1604629), methyl) at the C-2 position, do not form a cyclic intermediate.[5] In their presence, the stereochemical outcome is influenced by a variety of factors, including the anomeric effect, the solvent, the promoter, and the reactivity of the donor and acceptor. Often, a mixture of α and β anomers is obtained, although specific conditions can be optimized to favor the formation of the 1,2-cis-glycoside (the α-glycoside for glucose).[5][6]

Common Glycosyl Donors Derived from Protected Glucose

The choice of the glycosyl donor is critical as it dictates the activation conditions required for the glycosylation reaction.

Glycosyl Halides

Glycosyl bromides and chlorides are classical glycosyl donors used in the Koenigs-Knorr reaction .[5] Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a widely used donor for the synthesis of β-glucosides due to the participating effect of the C-2 acetate group.[5]

Glycosyl Trichloroacetimidates

Developed by Richard R. Schmidt, glycosyl trichloroacetimidates are highly versatile and reactive glycosyl donors.[7][8] They are readily prepared from the corresponding hemiacetal by reaction with trichloroacetonitrile. Their activation under mild Lewis acidic conditions (e.g., TMSOTf, BF3·OEt2) makes them one of the most popular classes of glycosyl donors in modern oligosaccharide synthesis.[7][8]

Thioglycosides

Thioglycosides are stable glycosyl donors that can be activated under a range of conditions, often involving electrophilic promoters such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). Their stability allows for their use in multi-step synthetic sequences where they can act as both a protecting group and a precursor to a glycosyl donor.

Stereochemical Control in Glycosylation Reactions

Achieving high stereoselectivity in glycosidic bond formation is a central goal in carbohydrate synthesis. The formation of either the α- or β-anomer is determined by the interplay of several factors.

-

Neighboring Group Participation: As discussed, a participating group at C-2 is the most reliable method for obtaining 1,2-trans glycosides (β-glucosides).[3]

-

The Anomeric Effect: This stereoelectronic effect generally favors the formation of the α-anomer, which places the anomeric substituent in an axial orientation. This is often the predominant product when non-participating protecting groups are used.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and the transition states, thereby affecting the stereochemical outcome.

-

Promoter and Temperature: The choice of promoter and the reaction temperature can significantly impact the α/β ratio of the product. Low temperatures often favor the thermodynamically more stable product.

-

Protecting Groups on the Acceptor: The nature and steric bulk of the protecting groups on the glycosyl acceptor can also influence the stereoselectivity of the reaction.[9]

Key Glycosylation Methodologies

The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, first reported in 1901, is a classic method for glycosidic bond formation using a glycosyl halide donor and a heavy metal salt promoter, typically silver carbonate or silver oxide.[5] The use of a participating group at C-2, such as in acetobromoglucose, leads to the formation of β-glucosides with high stereoselectivity.[5]

Schmidt Glycosylation

The Schmidt glycosylation utilizes glycosyl trichloroacetimidate (B1259523) donors activated by a catalytic amount of a Lewis acid.[7][8] This method is highly efficient and allows for the synthesis of both α- and β-glycosides depending on the protecting groups and reaction conditions. With a participating group at C-2, 1,2-trans glycosides are formed. In the absence of a participating group, the stereochemical outcome is influenced by other factors, often leading to α-glycosides.

Quantitative Data on Glycosylation Reactions

The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, promoter, and reaction conditions. The following tables summarize representative quantitative data for the glycosylation of protected glucose derivatives.

Table 1: Koenigs-Knorr Glycosylation of Acetobromoglucose with Various Alcohols

| Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Methanol | Ag2CO3 | Dichloromethane (B109758) | 85 | 1:9 | [5] |

| Ethanol | Ag2O | Dichloromethane | 82 | 1:9 | [5] |

| Isopropanol | Ag2O/I2 | Dichloromethane | 75 | 1:8 | [5] |

| Benzyl alcohol | Ag2CO3 | Toluene | 88 | 1:10 | [5] |

| Cholesterol | AgOTf | Dichloromethane | 78 | 1:9 | [5] |

Table 2: Schmidt Glycosylation with Protected Glucose Trichloroacetimidate Donors

| C-2 Protecting Group | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| O-Acetyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane | 92 | <1:20 | [7][8] |

| O-Benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl ether | 85 | 4:1 | [7][8] |

| O-Acetyl | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF3·OEt2 | Dichloromethane | 89 | <1:20 | [7][8] |

| O-Benzyl | Cholesterol | TMSOTf | Dichloromethane | 75 | 3:1 | [7][8] |

Experimental Protocols

General Procedure for the Koenigs-Knorr Glycosylation of Acetobromoglucose

This protocol describes a typical procedure for the synthesis of a β-glucoside using acetobromoglucose as the glycosyl donor.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

-

Glycosyl acceptor (e.g., benzyl alcohol)

-

Silver(I) carbonate (Ag2CO3)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

Molecular sieves (4 Å, activated)

-

Celite®

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 eq.) and activated 4 Å molecular sieves.

-

Add anhydrous DCM to the flask and stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve acetobromoglucose (1.2 eq.) in anhydrous DCM.

-

To the acceptor solution, add silver carbonate (1.5 eq.).

-

Slowly add the solution of acetobromoglucose to the stirring acceptor/silver carbonate suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional DCM.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-glucoside.

General Procedure for the Schmidt Glycosylation using a Glucose Trichloroacetimidate Donor

This protocol outlines the general steps for a glycosylation reaction using a protected glucose trichloroacetimidate donor.

Materials:

-

Protected D-glucopyranosyl trichloroacetimidate (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate)

-

Glycosyl acceptor

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å, activated)

-

Triethylamine (B128534) or pyridine (B92270) (for quenching)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor (1.2 eq.), the glycosyl acceptor (1.0 eq.), and activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe and cool the mixture to the desired temperature (typically -20 °C to 0 °C).

-

Stir the mixture for 30 minutes at this temperature.

-

Slowly add a solution of TMSOTf (0.1-0.2 eq.) in anhydrous DCM to the reaction mixture via syringe.

-

Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.

-

Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.

-

Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite® to remove the molecular sieves.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired glycoside.

Visualizing Glycosylation Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in glycosylation chemistry.

Caption: General workflow for a chemical glycosylation reaction.

References

- 1. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 2. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jameasaifiyah.edu [jameasaifiyah.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. Understanding the stability profile of this compound is essential for ensuring its quality, purity, and performance in synthetic applications.

Physicochemical Properties and Storage Recommendations

This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below. Storage recommendations for this compound vary among suppliers, likely reflecting different purity grades and intended uses. For long-term storage and to minimize degradation, particularly of solutions, low-temperature and inert conditions are advisable.

| Property | Value |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-156 °C |

| Solubility | Soluble in chloroform |

| Storage (Solid) | Recommendations vary: Room temperature[1][2], 0 to 8 °C[3][4], -20 °C[5], or < -15°C[6]. Store in a tightly closed container, protected from light and moisture.[6][7] |

| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months. |

| Incompatibilities | Strong oxidizing agents.[5] |

Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of the benzyl (B1604629) ether protecting groups. The main degradation pathways include oxidation, acid-catalyzed hydrolysis, hydrogenolysis, and photolysis.

-

Oxidative Degradation: Benzyl ethers are susceptible to oxidation, which can lead to the formation of benzaldehyde, benzoic acid, and the corresponding de-benzylated glucose derivatives. This process can be initiated by atmospheric oxygen over long-term storage or accelerated by the presence of oxidizing agents.

-

Acid-Catalyzed Hydrolysis: While generally stable under neutral and basic conditions, the benzyl ether linkages can be cleaved under strong acidic conditions, leading to the removal of the benzyl groups.

-

Hydrogenolysis: Catalytic hydrogenation is a common method for the deprotection of benzyl ethers. Therefore, exposure to hydrogen gas in the presence of a suitable catalyst (e.g., palladium on carbon) will lead to the cleavage of the benzyl groups, yielding toluene (B28343) and the unprotected glucopyranose.

-

Photodegradation: Exposure to UV light can induce the photolytic cleavage of the benzyl ether bonds, leading to de-benzylation.[1]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Proposed Forced Degradation Protocol

Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3% v/v)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

Thermal Degradation: Place a sample of the solid compound in a calibrated oven at 60°C for 7 days. Also, keep a solution of the compound (1 mg/mL in acetonitrile) at 60°C for 24 hours. At specified time points, prepare samples for HPLC analysis.

-

Photostability: Expose a sample of the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. Prepare samples for HPLC analysis.

-

Control Samples: Store control samples of the solid and the solution at the recommended storage condition (e.g., 4°C) and analyze them alongside the stressed samples.

Proposed Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-5 min: 60% B

-

5-25 min: 60% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 60% B

-

31-35 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms of the forced degradation samples.

Summary and Conclusions

This compound is a relatively stable compound when stored under appropriate conditions. The primary routes of degradation involve the cleavage of the benzyl ether protecting groups through oxidation, acid-catalyzed hydrolysis, hydrogenolysis, and photolysis. To ensure the quality and integrity of this important synthetic intermediate, it is recommended to store it in a cool, dry, and dark place, and for solutions, at sub-zero temperatures. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for monitoring its purity and for its application in regulated environments such as drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. De-O-benzylation of benzyl ethers of carbohydrate derivatives by thiols in the presence of boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. synthose.com [synthose.com]

- 7. pubs.acs.org [pubs.acs.org]

The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a commonly used intermediate in the synthesis of complex carbohydrates and glycoconjugates, the anomeric effect plays a crucial role in determining the orientation of the anomeric hydroxyl group and, consequently, the molecule's reactivity and biological activity. This technical guide provides an in-depth analysis of the anomeric effect in this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying principles.

Introduction to the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, rather than the sterically less hindered equatorial position. This counterintuitive preference arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond. This delocalization of electron density stabilizes the axial conformation.

In the context of this compound, the anomeric effect influences the equilibrium between the α- and β-anomers. The α-anomer, with its axial hydroxyl group at C1, is stabilized by the anomeric effect, while the β-anomer places the hydroxyl group in an equatorial orientation.

Quantitative Analysis of the Anomeric Effect

Table 1: Typical Conformational Parameters Influenced by the Anomeric Effect in Protected D-Glucopyranose Derivatives

| Parameter | α-Anomer (Axial C1-OH) | β-Anomer (Equatorial C1-OH) | Rationale for Difference |

| ¹H NMR J-coupling Constant (³JH1,H2) | ~ 3.0 - 4.0 Hz | ~ 7.0 - 8.0 Hz | Reflects the dihedral angle between H1 and H2. A smaller coupling constant in the α-anomer is indicative of a gauche relationship (axial H1), while a larger constant in the β-anomer indicates an anti-periplanar relationship (equatorial H1). |

| C1-O1 Bond Length | Shorter | Longer | The hyperconjugation in the α-anomer strengthens and shortens the C1-O1 bond. |

| C1-Oring Bond Length | Longer | Shorter | The donation of electron density from the ring oxygen in the α-anomer weakens and lengthens the C1-Oring bond. |

| Relative Conformational Energy | Lower (More Stable) | Higher (Less Stable) | The stabilizing anomeric effect in the α-anomer typically outweighs the steric preference for the equatorial substituent in the β-anomer. |

Note: The exact values for this compound may vary slightly from these typical values due to the specific electronic and steric influences of the benzyl (B1604629) protecting groups.

Experimental Protocols for Characterization

The conformational properties and the anomeric effect in this compound can be investigated using a combination of spectroscopic and computational methods.

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of a suitable glucose derivative.

Protocol: Benzylation of Methyl α-D-glucopyranoside

-

Materials: Methyl α-D-glucopyranoside, sodium hydride (60% dispersion in mineral oil), benzyl bromide, and anhydrous N,N-dimethylformamide (DMF).

-

Procedure: a. Dissolve methyl α-D-glucopyranoside in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add sodium hydride portion-wise with careful stirring. d. Add benzyl bromide dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Quench the reaction by the slow addition of methanol. g. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside by column chromatography. j. The anomeric methyl group can then be hydrolyzed under acidic conditions to yield this compound as a mixture of anomers.

NMR Spectroscopy for Conformational Analysis

¹H NMR spectroscopy is a powerful tool for determining the anomeric configuration and the preferred conformation of the pyranose ring.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Analysis: a. Identify the signals corresponding to the anomeric protons (H1) of the α- and β-anomers. These are typically found in the downfield region of the spectrum. b. Measure the coupling constant (³JH1,H2) for each anomeric signal. c. A ³JH1,H2 value of approximately 3-4 Hz confirms the α-anomer (axial H1), while a value of around 7-8 Hz indicates the β-anomer (equatorial H1). d. The relative integration of the anomeric proton signals can be used to determine the ratio of the α- and β-anomers at equilibrium.

Visualizing the Anomeric Effect

The following diagrams, generated using the DOT language, illustrate the key concepts related to the anomeric effect in this compound.

Caption: Conformational equilibrium between the α- and β-anomers of this compound.

Caption: Hyperconjugative interaction responsible for the anomeric effect.

Conclusion

The anomeric effect is a critical determinant of the structure, stability, and reactivity of this compound. A thorough understanding of this principle, supported by quantitative data and experimental characterization, is essential for researchers in glycochemistry and drug development. The preference for the axial orientation of the anomeric substituent in the α-anomer, driven by stabilizing hyperconjugative interactions, has profound implications for the design and synthesis of carbohydrate-based molecules with specific biological functions. The methodologies and data presented in this guide provide a solid foundation for the investigation and application of this important stereoelectronic effect.

Methodological & Application

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules.[1] The protocol outlined below is a robust two-step process, beginning with the benzylation of methyl α-D-glucopyranoside, followed by the acidic hydrolysis of the resulting tetrabenzylated intermediate.

Introduction

This compound is a versatile building block in carbohydrate chemistry. The benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild hydrogenolysis conditions. This allows for selective manipulation of the anomeric center, making it an invaluable precursor for the synthesis of various biologically active molecules, including antibiotics and agents for the treatment of diabetes and Alzheimer's disease.[2]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Benzylation: The four hydroxyl groups of methyl α-D-glucopyranoside are protected with benzyl groups.

-

Hydrolysis: The anomeric methyl group is cleaved to yield the final product.

Experimental Protocols

This protocol is adapted from established synthetic methods.[3]

Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

Materials:

-

Methyl α-D-glucopyranoside

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

Metal hydride (e.g., Sodium hydride - NaH)

-

Benzyl halide (e.g., Benzyl chloride - BnCl or Benzyl bromide - BnBr)

-

Nitrogen gas

-

Methanol (for quenching)

-

Dichloromethane (B109758) (for extraction)

-

Water

-

Magnesium sulfate (B86663) (for drying)

Procedure:

-

Dissolve methyl α-D-glucopyranoside in an organic solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add a metal hydride (e.g., sodium hydride) portion-wise while stirring. Continue stirring for 5-45 minutes until gas evolution ceases.

-

Cool the reaction mixture to ≤15°C in an ice bath.

-

Slowly add a benzyl halide (e.g., benzyl chloride or benzyl bromide) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to 20-40°C and stir for 1-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash it with water, and dry it over magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (from Step 1)

-

Acid/alcohol mixture (e.g., Hydrochloric acid in ethanol, Sulfuric acid in methanol, or Nitric acid in isopropanol)

-

Ethyl acetate (B1210297) (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to a prepared acid/alcohol mixture.

-

Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate during the reaction.

-

Monitor the reaction progress by TLC until the starting material has completely disappeared.

-

Cool the reaction mixture to room temperature and then to -25°C to facilitate further precipitation.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

-

Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes quantitative data from representative examples of the synthesis.[3]

| Step | Reactants & Reagents | Conditions | Yield (%) | Purity (%) |

| 1. Benzylation | Methyl glucoside, Metal hydride, Benzyl halide | 20-40°C, 1-4 h | 85.5 - 97.4 | 91.3 - 95.0 |

| 2. Hydrolysis | Tetrabenzylglucoside methylside, Acid/alcohol mixture | 60-100°C, 2-8 h | 66.7 - 79.3 | 97.2 - 99.6 |

Mandatory Visualization

References

Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oligosaccharides utilizing the key intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This versatile building block, with its robust benzyl (B1604629) ether protecting groups, is fundamental in modern carbohydrate chemistry for the construction of complex glycans and glycoconjugates.

Introduction

This compound is a cornerstone in oligosaccharide synthesis due to the stability of the benzyl ether protecting groups under a wide range of reaction conditions. These groups are typically installed as "permanent" protecting groups for the hydroxyl moieties at positions 2, 3, 4, and 6 of the glucose ring, leaving the anomeric hydroxyl at position 1 available for activation. This activated glycosyl donor can then be coupled with a suitable glycosyl acceptor to form a glycosidic linkage. The process can be iterated to build up complex oligosaccharide chains. The final step involves the global deprotection of the benzyl groups, usually via catalytic hydrogenolysis, to yield the target oligosaccharide.

The most common strategy involves the conversion of this compound into a highly reactive glycosyl donor, such as a trichloroacetimidate (B1259523) derivative. This donor, when activated by a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), reacts efficiently with the free hydroxyl group of a glycosyl acceptor.

Overall Synthesis Workflow

The general workflow for the synthesis of a disaccharide using this compound is depicted below. This involves three main stages: activation of the glycosyl donor, glycosidic bond formation, and deprotection.

Caption: Overall workflow for disaccharide synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)

This protocol describes the activation of this compound to form a highly reactive trichloroacetimidate donor.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trichloroacetonitrile (B146778) (CCl₃CN)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trichloroacetonitrile (CCl₃CN, ~5.0 eq) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the potassium carbonate.

-

Wash the Celite® pad with DCM.

-

Concentrate the combined filtrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate as a mixture of anomers. A reported yield for this reaction is approximately 98%.[1]

Protocol 2: TMSOTf-Catalyzed Glycosylation

This protocol outlines the general procedure for the coupling of the trichloroacetimidate donor with a glycosyl acceptor.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Donor, 1.2-1.5 eq)

-

Glycosyl Acceptor (with one free hydroxyl group, 1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Activated Molecular Sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in DCM (e.g., 0.1 M)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-